molecular formula C10H5ClFNO B1607959 2-Chloro-6-fluoroquinoline-3-carbaldehyde CAS No. 749920-54-5

2-Chloro-6-fluoroquinoline-3-carbaldehyde

Cat. No. B1607959
CAS RN: 749920-54-5
M. Wt: 209.6 g/mol
InChI Key: AWXUFNXARKHKDY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinoline-3-carboxaldehyde is a chemical compound with the empirical formula C10H5ClFNO. It has a molecular weight of 209.60 . The compound is a solid and is used as a building block in the synthesis of various fluorinated and halogenated heterocycles .


Synthesis Analysis

The synthesis of 2-Chloro-6-fluoroquinoline-3-carboxaldehyde involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoroquinoline-3-carboxaldehyde can be represented by the SMILES string Fc1ccc2nc (Cl)c (C=O)cc2c1 . This indicates that the compound contains a fluorine atom and a chlorine atom attached to a quinoline ring, with a carboxaldehyde group at the 3-position .


Chemical Reactions Analysis

The reactions involving 2-Chloro-6-fluoroquinoline-3-carboxaldehyde are monitored with TLC and spots are visualized using UV light at 254 nm . The chlorine atoms at position 2 of the quinolines are substituted with various nucleophiles .


Physical And Chemical Properties Analysis

2-Chloro-6-fluoroquinoline-3-carboxaldehyde is a solid . It has a molecular weight of 209.60 . The compound’s InChI key is AWXUFNXARKHKDY-UHFFFAOYSA-N .

Scientific Research Applications

Building Block in Chemical Synthesis

“2-Chloro-6-fluoroquinoline-3-carbaldehyde” is used as a building block in chemical synthesis . It’s a part of the Fluorinated Building Blocks, which are essential components in the synthesis of complex organic molecules.

Synthesis of Quinoline Derivatives

This compound is used in the synthesis of quinoline derivatives . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles, and the aldehyde functional group is converted to carboxylic acid and imine groups using an oxidizing agent and various amines .

Antibacterial Applications

Some synthesized quinoline derivatives, including those derived from “2-Chloro-6-fluoroquinoline-3-carbaldehyde”, have shown antibacterial activity . These compounds have displayed activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential as broad-spectrum bactericidal agents .

Antioxidant Applications

Quinoline derivatives synthesized from “2-Chloro-6-fluoroquinoline-3-carbaldehyde” have also demonstrated antioxidant activities . The IC50 for the radical scavenging activity of the synthesized compounds ranges from 5.31 to 16.71 μg/mL .

In Silico Molecular Docking Analysis

The synthesized compounds have been subjected to in silico molecular docking analysis against E. coli DNA Gyrase B and human topoisomerase IIα . The binding affinities of the synthesized compounds range from -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B and -6.8 to -7.4 kcal/mol against human topoisomerase IIα .

Drug Likeness Properties

All of the synthesized compounds, including those derived from “2-Chloro-6-fluoroquinoline-3-carbaldehyde”, obey Lipinski’s rule of five without violation . This rule is a set of criteria to evaluate the drug-likeness or the potential of a chemical compound to become an effective drug.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with the compound are H302 - H319 . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

2-chloro-6-fluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXUFNXARKHKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366634
Record name 2-Chloro-6-fluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoroquinoline-3-carbaldehyde

CAS RN

749920-54-5
Record name 2-Chloro-6-fluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluoroquinoline-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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